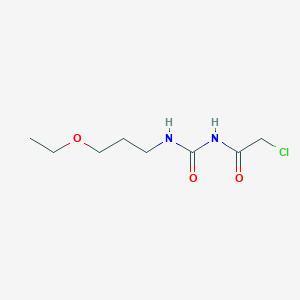

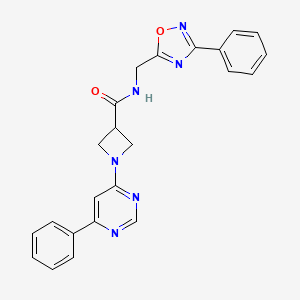

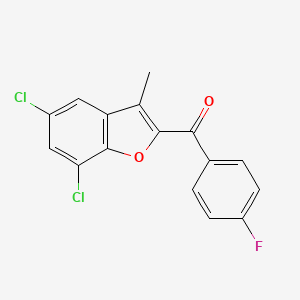

3-溴-N-(3-甲基-4-(2-氧代吡咯烷-1-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzamide compounds are generally synthesized through the reaction of benzoic acid with ammonia or amines. The synthesis process often involves the use of catalysts .Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring, an amide group, a pyrrolidine ring, and a bromine atom. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

Benzamide compounds can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .科学研究应用

合成与结构分析

已在科学研究中探索了相关的安替比林衍生物(如2-溴-N-(2,3-二氢-1,5-二甲基-3-氧代-2-苯基-1H-吡唑-4-基)苯甲酰胺)的合成和结构表征。这些化合物以良好的产率合成,并使用光谱方法进行表征。它们的晶体结构主要通过N-H⋯O和C-H⋯O氢键稳定,辅以C-H⋯π和孤对⋯π接触。Hirshfeld表面分析和DFT计算进一步阐明了π相互作用在稳定分子组装中的重要作用,提供了对这类化合物固态行为的见解 (Saeed等人,2020)。

药物化学与药理学

已研究与3-溴-N-(3-甲基-4-(2-氧代吡咯烷-1-基)苯基)苯甲酰胺结构相关的化合物作为潜在的药物应用。例如,发现N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺(MGCD0103)作为一种口服组蛋白脱乙酰酶抑制剂,突出了此类分子的治疗意义。MGCD0103选择性抑制HDACs 1-3和11,在体内表现出抗肿瘤活性,并具有作为抗癌药物的潜力 (Zhou等人,2008)。

有机合成与化学反应性

β-(锂甲基)偶氮与腈反应形成吡咯并吡啶和相关结构等化合物的研究,展示了此类苯甲酰胺衍生物的化学反应性和合成用途。这些反应提供了一种构建复杂杂环化合物的通用方法,这些化合物可用作有机合成中的有价值的中间体 (Davis等人,1992)。

抗精神病药剂开发

构象受限的雷莫西必类似物的开发,包括类似于3-溴-N-(3-甲基-4-(2-氧代吡咯烷-1-基)苯基)苯甲酰胺的衍生物,有助于理解抗精神病药剂的分子基础。此类研究有助于识别对多巴胺D-2受体亲和力至关重要的结构特征,有助于设计新的治疗剂 (Norman等人,1993)。

先进材料与高分子化学

在材料科学领域,已研究了基于相关苯甲酰胺衍生物的芳香族聚酰胺和聚酰亚胺的合成和性能。这些聚合物在各种有机溶剂中表现出高的热稳定性和溶解性,使其适用于高性能材料应用。此类研究有助于开发具有定制机械和热性能的先进聚合物 (Yang和Lin,1995)。

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets that this compound interacts with.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

These studies have shown that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of this compound.

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .

Action Environment

It is known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by its spatial orientation, which could in turn be influenced by environmental factors.

未来方向

属性

IUPAC Name |

3-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2/c1-12-10-15(7-8-16(12)21-9-3-6-17(21)22)20-18(23)13-4-2-5-14(19)11-13/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDANEMWISTBGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methylphenyl)methyl]-4-propoxynaphthalene-1-sulfonamide](/img/structure/B2882478.png)

![2-chloro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide](/img/structure/B2882479.png)

![2-(cyclopentylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2882485.png)

![3-(4-Chlorophenyl)-8-(propan-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2882486.png)